2-(Benzyloxy)-5-methylpyridin-4-amine
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Overview
Description
2-(Benzyloxy)-5-methylpyridin-4-amine is an organic compound that belongs to the class of aminopyridines This compound is characterized by a benzyloxy group attached to the second position of the pyridine ring, a methyl group at the fifth position, and an amine group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-methylpyridin-4-amine typically involves the following steps:
N-Benzylation: The starting material, 5-methylpyridin-4-amine, undergoes a benzylation reaction with benzyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Oxidation: The benzyloxypyridine intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the benzyloxy group at the desired position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Benzyloxy)-5-methylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and the biological context. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to understand its mode of action.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: A related compound used as a reagent for the synthesis of benzyl ethers and esters.
2-(Benzyloxy)ethanol: Another similar compound with a benzyloxy group attached to an ethanol backbone.
Uniqueness
2-(Benzyloxy)-5-methylpyridin-4-amine is unique due to the presence of both a benzyloxy group and a methyl group on the pyridine ring, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets and enables its use in diverse applications.
Properties
CAS No. |
1552820-82-2 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-methyl-2-phenylmethoxypyridin-4-amine |
InChI |
InChI=1S/C13H14N2O/c1-10-8-15-13(7-12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,14,15) |
InChI Key |
RWKQHDFVXAEPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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